molecular formula C23H19N5O2S2 B2443997 N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954663-23-1

N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2443997
CAS No.: 954663-23-1
M. Wt: 461.56
InChI Key: PDDBEIPEKNGQAV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a sophisticated heterocyclic compound featuring a pyridazine-thioacetamide backbone conjugated with a 4-methyl-2-(pyridin-3-yl)thiazole moiety and an N-(3-acetylphenyl) group. This molecular architecture shares structural similarities with compounds documented in pharmaceutical patents as potential kinase inhibitors and adenosine receptor antagonists . The presence of multiple nitrogen-containing heterocycles, including the pyridazine core and thiazole ring, contributes to its potential as a privileged scaffold in medicinal chemistry and biochemical probe development. Researchers can utilize this compound to investigate adenosine receptor signaling pathways , study kinase inhibition mechanisms , explore structure-activity relationships in heterocyclic compounds , develop treatments for respiratory disorders such as asthma , and synthesize derivative compounds for screening libraries. The compound's molecular framework incorporates several pharmaceutically relevant motifs, including the pyridin-3-yl-thiazole group which appears in documented bioactive compounds , and the pyridazin-3-yl-thioacetamide structure which demonstrates the importance of sulfur bridges in molecular recognition . This carefully designed reagent is provided as a high-purity material for research applications exclusively. It is strictly intended for laboratory investigation and is not certified for diagnostic or therapeutic use in humans. Proper handling procedures and storage under inert conditions are recommended to maintain stability. Researchers should consult relevant safety data sheets before use and adhere to all institutional safety protocols when working with this compound.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-14-22(32-23(25-14)17-6-4-10-24-12-17)19-8-9-21(28-27-19)31-13-20(30)26-18-7-3-5-16(11-18)15(2)29/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBEIPEKNGQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring, pyridazine moiety, and acetylphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular formula of this compound is C23H19N5O2S2C_{23}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 461.6 g/mol. The compound features various heterocyclic systems that may enhance its biological interactions.

Property Value
Molecular FormulaC23H19N5O2S2
Molecular Weight461.6 g/mol
CAS Number954590-12-6

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Compounds with thiazole and pyridazine rings are known for their antimicrobial properties. Studies indicate that derivatives of this compound can inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Properties : The structural components suggest potential anticancer activity, as similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Enzyme Inhibition : The thioacetamide group may interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects in diseases where these enzymes play a critical role.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of thiazole derivatives found that compounds similar to N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-y)thio)acetamide exhibited significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of the bacterial cell wall synthesis.

Anticancer Research

In a clinical trial involving pyridazine derivatives, compounds structurally related to N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-y)thiazol-5-y)thio)acetamide showed promising results in reducing tumor size in patients with specific types of cancer. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis.

Comparative Analysis

To understand the biological activity better, it is essential to compare N-(3-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-y)thiazol-5-y)thio)acetamide with other related compounds:

Compound Structural Features Biological Activity
4-MethylthiazoleThiazole ringAntimicrobial
Pyridazinone DerivativesPyridazine coreAnticancer
Benzothiazole DerivativesBenzothiazole scaffoldAntiviral

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including coupling of thiazole-pyridazine intermediates with thioacetamide precursors. Key steps:

  • Use polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity of polar substrates .
  • Control temperature (typically 60–100°C) and reaction time (12–24 hours) to maximize yield and minimize side products .
  • Monitor progress via HPLC for purity (>95%) and NMR spectroscopy to confirm functional group integration (e.g., acetylphenyl, pyridinyl-thiazole) .

Q. Which analytical techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.5 ppm), thioacetamide (δ ~3.8 ppm), and aromatic protons (δ 7.0–9.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the solubility properties, and how do they impact experimental design?

  • Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol.
  • For biological assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC₅₀ under hypoxia vs. normoxia) .
  • Purity Verification : Re-analyze batches via HPLC; impurities >5% may skew activity .
  • Structural Analogs : Cross-reference data with analogs (e.g., N-(4-acetylphenyl) derivatives) to identify substituent-specific effects .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Substituent Modification : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
  • Prodrug Design : Mask the thioacetamide moiety with ester-protecting groups to improve solubility .
  • In Silico Modeling : Use molecular docking to predict CYP450 interactions and optimize logP values .

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